molecular formula C16H16 B072806 (Z)-1,4-diphenylbut-2-ene CAS No. 1142-21-8

(Z)-1,4-diphenylbut-2-ene

Cat. No. B072806
CAS RN: 1142-21-8
M. Wt: 208.3 g/mol
InChI Key: CTYOBVWQEXIGRQ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,4-diphenylbut-2-ene, also known as stilbene, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Stilbene is a derivative of benzene and is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of (Z)-1,4-diphenylbut-2-ene is complex and varies depending on the specific derivative and its intended application. In general, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to interact with various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices.

Biochemical And Physiological Effects

Stilbene derivatives have been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z)-1,4-diphenylbut-2-ene is its versatility and ease of synthesis. Stilbene derivatives can be easily synthesized using simple reaction conditions and are readily available in large quantities. However, the use of (Z)-1,4-diphenylbut-2-ene in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the complex mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene require careful consideration when designing experiments.

Future Directions

There are several potential future directions for the study of (Z)-1,4-diphenylbut-2-ene. One area of interest is the development of novel (Z)-1,4-diphenylbut-2-ene derivatives with improved properties for use in medicine and materials science. Additionally, further investigation into the mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene is needed to fully understand its potential applications. Finally, the development of new synthesis methods and optimization of existing methods may lead to new and improved applications for (Z)-1,4-diphenylbut-2-ene-based materials.

Scientific Research Applications

Stilbene has been extensively studied for its potential applications in various fields, including medicine, material science, and photovoltaics. In medicine, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Stilbene-based materials have also been used in the development of organic light-emitting diodes, solar cells, and polymers.

properties

CAS RN

1142-21-8

Product Name

(Z)-1,4-diphenylbut-2-ene

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

[(Z)-4-phenylbut-2-enyl]benzene

InChI

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7-

InChI Key

CTYOBVWQEXIGRQ-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2

SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the reaction was cooled to room temperature, the product was purified by silica column chromatography using hexanes as the eluant. The fraction containing the product was dried via rotavap to remove the solvent, affording the product as colorless liquid. The scale of a typical reaction was 2 mL of the substrate, allyl benzene. (Z)-1,4-diphenylbut-2-ene: 1H NMR (500 MHz, CDCl3) δ 7.30 (m, 10, Ar—H), 5.76 (m, 2, CH), 3.57 (d, 4, CH2, JHH=6 Hz); 13C NMR (125 MHz, CDCl3) δ 141.03, 129.31, 138.73, 128.63, 126.22, 33.74.
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